

Technical Guide: Physicochemical Properties of 1-Benzylpyrrolidin-3-one Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

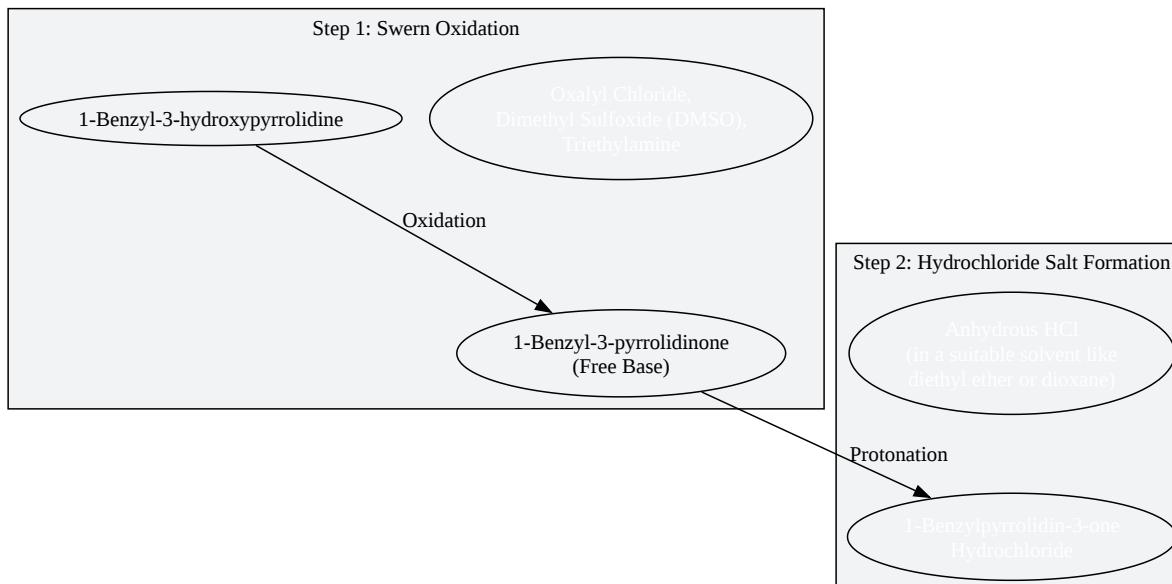
Compound Name: *1-Benzylpyrrolidin-3-one hydrochloride*

Cat. No.: *B581189*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **1-Benzylpyrrolidin-3-one hydrochloride**. The information is intended to support research and development activities by providing key data points, experimental methodologies, and a clear understanding of its synthesis.


Core Physical and Chemical Properties

1-Benzylpyrrolidin-3-one hydrochloride is a solid, crystalline compound. A summary of its key physical and chemical identifiers and properties is presented in the table below.

Property	Value
Chemical Name	1-Benzylpyrrolidin-3-one hydrochloride
Synonyms	1-benzyl-3-pyrrolidone-HCl, 1-Benzyl-3-pyrrolidinone HCl
CAS Number	1012-01-7
Molecular Formula	C ₁₁ H ₁₄ CINO
Molecular Weight	211.69 g/mol
Physical Form	Solid
Melting Point	194-197°C
Solubility	No quantitative data available. Generally, hydrochloride salts of amines exhibit increased solubility in aqueous solutions compared to the free base.

Synthesis of 1-Benzylpyrrolidin-3-one Hydrochloride

The synthesis of **1-Benzylpyrrolidin-3-one hydrochloride** is typically achieved through a two-step process. The first step involves the oxidation of the corresponding alcohol, 1-benzyl-3-hydroxypyrrrolidine, to the ketone, 1-benzyl-3-pyrrolidinone. The subsequent step is the conversion of the free base to its hydrochloride salt.

[Click to download full resolution via product page](#)

Synthesis workflow for **1-Benzylpyrrolidin-3-one hydrochloride**.

Experimental Protocols

Synthesis of 1-Benzyl-3-pyrrolidinone (Free Base) via Swern Oxidation

This protocol is a general method for the Swern oxidation of an alcohol to a ketone.

Materials:

- 1-Benzyl-3-hydroxypyrrolidine

- Oxalyl chloride
- Dimethyl sulfoxide (DMSO)
- Triethylamine
- Dichloromethane (anhydrous)
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
- Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

- A solution of oxalyl chloride in anhydrous dichloromethane is prepared in a round-bottom flask under an inert atmosphere and cooled to a low temperature (typically -78°C using a dry ice/acetone bath).
- A solution of DMSO in anhydrous dichloromethane is added dropwise to the oxalyl chloride solution, maintaining the low temperature. The mixture is stirred for a short period.
- A solution of 1-benzyl-3-hydroxypyrrolidine in anhydrous dichloromethane is then added dropwise to the reaction mixture, again maintaining the low temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After the oxidation is complete, triethylamine is added dropwise to the reaction mixture.
- The reaction is then allowed to warm to room temperature.
- Work-up typically involves washing the reaction mixture with water and brine, drying the organic layer over an anhydrous salt (e.g., sodium sulfate), and removing the solvent under reduced pressure to yield the crude 1-benzyl-3-pyrrolidinone.
- The crude product can be purified by techniques such as column chromatography or distillation.

Preparation of 1-Benzylpyrrolidin-3-one Hydrochloride

This protocol describes a general method for the formation of a hydrochloride salt from a free base amine.

Materials:

- 1-Benzyl-3-pyrrolidinone (free base)
- Anhydrous solvent (e.g., diethyl ether, dioxane, or ethanol)
- Anhydrous hydrogen chloride (as a gas or a solution in an anhydrous solvent)
- Standard glassware (beaker or flask, stirring apparatus)

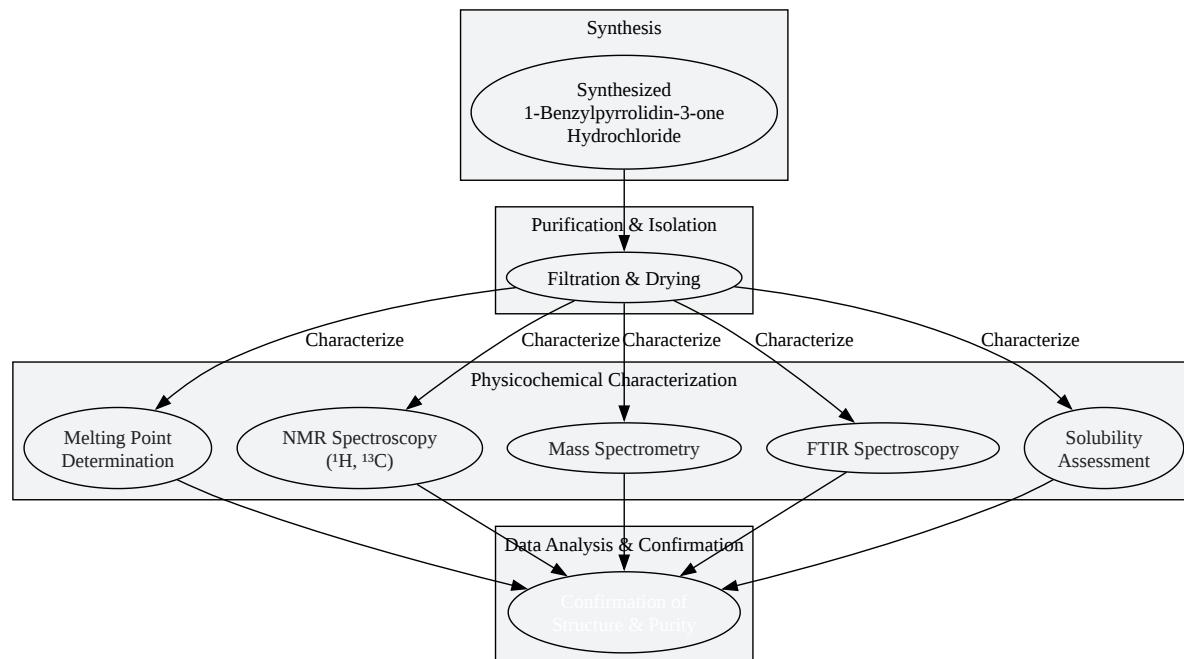
Procedure:

- The purified 1-benzyl-3-pyrrolidinone is dissolved in a suitable anhydrous solvent.
- Anhydrous hydrogen chloride (either as a gas bubbled through the solution or as a solution in an anhydrous solvent) is slowly added to the stirred solution of the free base.
- The hydrochloride salt will typically precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.
- The solid precipitate is collected by filtration.
- The collected solid is washed with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess acid.
- The final product, **1-Benzylpyrrolidin-3-one hydrochloride**, is dried under vacuum to remove any residual solvent.

Melting Point Determination

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)


- Spatula
- Mortar and pestle (if the sample is not a fine powder)

Procedure:

- A small amount of the crystalline **1-Benzylpyrrolidin-3-one hydrochloride** is finely powdered.
- A capillary tube is packed with a small amount of the powdered sample to a height of 2-3 mm.
- The packed capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate (approximately 1-2°C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range represents the melting point of the substance. For a pure compound, this range is typically narrow.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the characterization of a newly synthesized batch of **1-Benzylpyrrolidin-3-one hydrochloride**.

[Click to download full resolution via product page](#)

Logical workflow for the characterization of **1-Benzylpyrrolidin-3-one hydrochloride**.

- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 1-Benzylpyrrolidin-3-one Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b581189#what-are-the-physical-properties-of-1-benzylpyrrolidin-3-one-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com